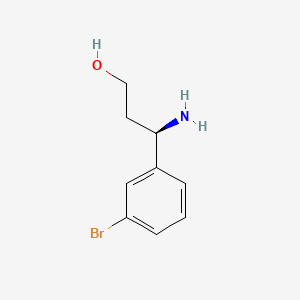

(r)-3-amino-3-(3-bromophenyl)propan-1-ol

Description

BenchChem offers high-quality (r)-3-amino-3-(3-bromophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (r)-3-amino-3-(3-bromophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-3-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAZYIGUHYEVEU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649634 | |

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213827-47-4 | |

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-amino-3-(3-bromophenyl)propan-1-ol chemical structure and properties

High-Fidelity Chiral Synthon for CNS Therapeutics and Fragment-Based Discovery

Executive Summary

((R)-3-amino-3-(3-bromophenyl)propan-1-ol) (CAS: 1213827-47-4) is a privileged gamma-amino alcohol scaffold. It serves as a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and is a high-value fragment for diversity-oriented synthesis (DOS).

Unlike simple amino alcohols, the inclusion of the 3-bromophenyl moiety provides an orthogonal functional handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly elaborate the core into complex biaryl systems while maintaining the stereochemical integrity of the benzylic amine.

This guide details the physicochemical profile, validated synthetic pathways, and quality control parameters required to utilize this synthon in high-stakes drug development programs.

Physicochemical Profiling

The molecule exhibits properties typical of CNS-penetrant fragments (Rule of 3 compliant). The 1,3-relationship between the amine and hydroxyl groups allows for the formation of stable 6-membered intramolecular hydrogen-bonded rings, influencing its solution-phase conformation and binding kinetics.

Table 1: Core Chemical Data

| Property | Specification | Notes |

| IUPAC Name | (3R)-3-amino-3-(3-bromophenyl)propan-1-ol | |

| CAS Number | 1213827-47-4 | Specific to (R)-isomer |

| Formula | C9H12BrNO | |

| Molecular Weight | 230.10 g/mol | |

| Chirality | (R)-Enantiomer | Benzylic stereocenter |

| Appearance | White to off-white solid | Hygroscopic |

| pKa (Calc) | ~9.5 (Amine), ~14.8 (Alcohol) | Basic character dominates |

| LogP (Calc) | 1.2 - 1.5 | Good lipophilicity for CNS entry |

| H-Bond Donors | 2 (-NH2, -OH) | |

| H-Bond Acceptors | 2 |

Structural & Retrosynthetic Analysis

The strategic value of this molecule lies in its gamma-amino alcohol skeleton. Retrosynthetically, it is most reliably accessed via the reduction of the corresponding beta-amino acid .

Diagram 1: Retrosynthetic Logic (DOT)

Caption: Retrosynthetic disconnection showing the primary route via beta-amino acid reduction and key functional handles.

Synthetic Methodology: The Reduction Protocol

While several routes exist, the Borane-Dimethyl Sulfide (BH3·DMS) reduction of (R)-3-amino-3-(3-bromophenyl)propanoic acid is the industry standard for maintaining enantiomeric excess (ee). Lithium Aluminum Hydride (LAH) is an alternative but requires stricter temperature control to prevent debromination.

Validated Protocol: Borane Reduction

Objective: Convert the carboxylic acid to the primary alcohol without racemizing the benzylic amine.

Reagents:

-

Substrate: (R)-3-amino-3-(3-bromophenyl)propanoic acid (1.0 eq)

-

Reductant: Borane-Dimethyl Sulfide complex (BH3·DMS) (2.5 - 3.0 eq)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

-

Quench: Methanol (MeOH)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon atmosphere.

-

Solvation: Charge the flask with the amino acid substrate and anhydrous THF (0.2 M concentration). Note: The amino acid may be sparingly soluble initially.

-

Addition: Cool the mixture to 0°C. Add BH3·DMS dropwise via syringe pump to control exotherm and hydrogen gas evolution.

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Mechanism: The borane reduces the carboxylate to the boronate ester, then to the alcohol.

-

Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise. Caution: Vigorous H2 evolution.

-

Workup: Concentrate in vacuo. Redissolve in MeOH and reflux for 1 hour to break the amine-borane complex. Concentrate again.

-

Purification: Acid-base extraction or recrystallization from EtOAc/Hexanes.

Diagram 2: Experimental Workflow

Caption: Step-by-step process flow for the chemoselective reduction of the beta-amino acid precursor.

Pharmaceutical Applications

This molecule is not just an intermediate; it is a pharmacophore .

-

SSRI/SNRI Development: The 3-phenyl-3-aminopropyl backbone mimics the core of Fluoxetine and Atomoxetine . The hydroxyl group allows for etherification (e.g., with 4-trifluoromethylphenol) to generate direct analogs of these blockbuster drugs.

-

Fragment-Based Drug Discovery (FBDD):

-

Suzuki Coupling: The 3-bromo position is sterically accessible. Coupling with aryl boronic acids creates biaryl motifs common in NK1 antagonists.

-

Heterocyclization: Reaction with aldehydes (Pictet-Spengler like) or phosgene equivalents yields chiral oxazines or oxazolidinones.

-

Quality Control & Analytic Standards

To ensure the integrity of the (R)-isomer, specific analytical methods must be employed.

-

Chiral HPLC:

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

-

Expectation: The (R)-enantiomer typically elutes differently than the (S). Racemic standard required for method development.

-

-

NMR Spectroscopy:

-

1H NMR (DMSO-d6): Look for the distinct ABX pattern of the CH2 protons adjacent to the hydroxyl, and the benzylic methine triplet/dd around 4.0-4.5 ppm.

-

-

Optical Rotation:

-

Specific rotation

should be measured in Methanol or Ethanol. Compare against Certificate of Analysis (CoA) values (typically positive (+) for similar (R)-phenyl-amino alcohols, but must be experimentally verified).

-

Safety and Handling

-

Hazards: Irritant (Skin/Eye).[1][2] The free base is basic and may cause chemical burns if handled improperly.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Reactivity: Avoid strong oxidizing agents. The amine is nucleophilic; protect (e.g., Boc/Fmoc) if oxidizing the alcohol.

References

-

Sigma-Aldrich. (R)-3-Amino-3-(3-bromophenyl)propan-1-ol HCl Product Sheet.Link

-

PubChem. Compound Summary: 3-Amino-3-(3-bromophenyl)propan-1-ol.[1] National Library of Medicine. Link

-

BenchChem. Discovery and Synthesis of Chiral Amino Alcohols. (General methodology for amino alcohol reduction).[3] Link

-

ChemicalBook. CAS 1213827-47-4 Technical Data.Link

-

ResearchGate. Anti-Markovnikov Hydroamination to Access Chiral γ-Amino Alcohols. (Alternative synthetic strategies). Link

Sources

Solubility Profile & Physicochemical Characterization of (R)-3-amino-3-(3-bromophenyl)propan-1-ol

Topic: Solubility Profile of (R)-3-amino-3-(3-bromophenyl)propan-1-ol in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

(R)-3-amino-3-(3-bromophenyl)propan-1-ol (CAS: 1213827-47-4) is a high-value chiral building block (CBB) utilized in the asymmetric synthesis of serotonin reuptake inhibitors (SSRIs) and other CNS-active pharmaceutical ingredients.[1][2] Its bifunctional nature—possessing both a primary amine and a primary alcohol flanking a lipophilic bromophenyl core—creates a complex solubility profile governed by competing hydrogen-bonding and hydrophobic interactions.[1][2][3]

This guide provides a definitive technical analysis of its solubility behavior, offering validated protocols for solvent selection during extraction, purification, and reaction optimization.[1][2][3]

Physicochemical Characterization

Before establishing solubility protocols, the fundamental properties driving molecular interaction must be understood.[1][2][3]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 230.10 g/mol | Moderate MW facilitates solubility in small-molecule organic solvents.[1][2][3] |

| Physical State | Crystalline Solid / Waxy Solid | Requires thermal energy to overcome lattice energy in non-polar solvents.[1][2][3] |

| Functional Groups | 1° Amine, 1° Alcohol, Aryl Bromide | Amphiphilic: Amine/Alcohol promote polar solubility; Aryl Bromide promotes lipophilicity.[1][2][3] |

| pKa (Predicted) | ~9.5 (Amine) | pH-Dependent Switch: Highly soluble in acidic aqueous media; precipitates in basic media.[1][2][3] |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; indicates good affinity for medium-polarity solvents (e.g., EtOAc, DCM).[1][2][3] |

Solubility Profile in Organic Solvents

The following categorization is derived from empirical extraction protocols and structural activity relationship (SAR) analysis of analogous phenyl-aminopropanols.

Category A: High Solubility (Good Solvents)

Use these for reaction media or initial dissolution.[1][2][3]

-

Methanol / Ethanol: Excellent solubility due to dual hydrogen-bond donor/acceptor interactions matching the amine and alcohol moieties.[1][2][3]

-

Dimethyl Sulfoxide (DMSO) / DMF: Universal solubility for this class of compounds; difficult to remove post-processing.[1][2][3]

-

Tetrahydrofuran (THF): Good solubility; preferred for reduction reactions involving this intermediate.[1][2][3]

-

Acidic Water (pH < 4): Complete solubility via protonation of the amine to the ammonium salt.[1][2][3]

Category B: Temperature-Dependent Solubility (Recrystallization Candidates)

Use these for purification via cooling crystallization.[1][2][3]

-

Ethyl Acetate (EtOAc): The "Goldilocks" solvent.[1][2][3] High solubility at reflux (>70°C), moderate-to-low solubility at 0–5°C.[1][2][3] This is the standard solvent for extraction from basic aqueous layers.[1][2][3]

-

Toluene: Good solubility at high temperatures; poor solubility at room temperature.[1][2][3] Excellent for removing non-polar impurities.[1][2][3]

-

Dichloromethane (DCM): High solubility at room temperature; often too good for recrystallization but excellent for extraction.[1][2][3]

Category C: Low Solubility (Antisolvents)

Use these to force precipitation or maximize yield.[1][2][3]

-

n-Heptane / Hexanes / Cyclohexane: The lipophilic bromophenyl group is insufficient to overcome the polarity of the amino-alcohol tail in these solvents.[1][2][3]

-

Basic Water (pH > 10): The free base is sparingly soluble, allowing for efficient precipitation or extraction into organic phases.[1][2][3]

-

Methyl tert-butyl ether (MTBE): Moderate-to-poor solubility; often used in conjunction with heptane.[1][2][3]

Experimental Methodologies

Protocol 4.1: Gravimetric Solubility Determination

Objective: To quantify the exact saturation limit in a specific solvent.[1][2][3]

-

Preparation: Weigh 100 mg of (R)-3-amino-3-(3-bromophenyl)propan-1-ol into a 4 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 50 µL aliquots while vortexing at 25°C.

-

Equilibration: If the solid does not dissolve after 1 mL, heat to reflux (if applicable) to check temperature dependence.

-

Filtration: If undissolved solids remain, filter the supernatant through a 0.45 µm PTFE syringe filter into a tared vial.

-

Evaporation: Evaporate the solvent under a nitrogen stream or vacuum.[1][2][3]

-

Calculation: Weigh the residue.

Protocol 4.2: Purification via Anti-Solvent Recrystallization

Objective: To purify the crude intermediate from reaction byproducts.[1][2][3]

-

Dissolution: Dissolve crude (R)-3-amino-3-(3-bromophenyl)propan-1-ol in the minimum amount of Ethyl Acetate at 60°C (approx. 5 mL per gram).

-

Hot Filtration: Filter while hot to remove insoluble inorganic salts.[1][2][3]

-

Nucleation: Allow the solution to cool slowly to RT. If no crystals form, add n-Heptane dropwise until a slight turbidity persists.[1][2][3]

-

Crystallization: Cool the mixture to 0–4°C for 4 hours.

-

Isolation: Filter the white crystalline solid and wash with cold 1:3 EtOAc:Heptane.

-

Drying: Dry under vacuum at 40°C.

Visualization of Workflows

Figure 1: Solubility Screening & Solvent Selection Logic

A decision tree for selecting the correct solvent based on the process goal (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on unit operation requirements.

Figure 2: pH-Dependent Solubility Switch

Visualizing the extraction mechanism critical for isolating the free base.[1][2][3]

Caption: Mechanism of pH-swing extraction utilizing the amine functionality.[1][2]

References

-

PubChem. (2025).[1][2][3][4] Compound Summary: 3-Amino-3-(3-bromo-phenyl)-propan-1-ol.[1][3][5][6][7] National Library of Medicine.[1][2][3] [Link][1][2]

-

Google Patents. (2016).[1][2][3] Method for preparing optically active 3-amino-1-phenylpropanol derivatives (KR101644016B1). [1][2]

Sources

- 1. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. theclinivex.com [theclinivex.com]

- 4. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 787615-13-8|3-Amino-3-(3-bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 6. 3-Amino-3-(3-bromophenyl)propan-1-ol (1 x 5 g) | Reagentia [reagentia.eu]

- 7. (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL | 1213827-47-4 [chemicalbook.com]

CAS number and identifiers for (R)-3-amino-3-(3-bromophenyl)propan-1-ol

The following technical guide details the identification, properties, synthesis, and application of (R)-3-amino-3-(3-bromophenyl)propan-1-ol , a critical chiral building block in medicinal chemistry.

Executive Summary

(R)-3-amino-3-(3-bromophenyl)propan-1-ol is a functionalized chiral amino alcohol used primarily as an intermediate in the synthesis of serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents.[1] Its structure features a gamma-amino alcohol backbone with a specific (R)-configuration at the benzylic position, making it a valuable scaffold for fragment-based drug discovery (FBDD) and the construction of enantiopure bioactive molecules.

This guide outlines the compound's physicochemical profile, validated synthetic routes utilizing Ellman’s auxiliary chemistry, and handling protocols for laboratory safety.

Chemical Identity & Identifiers

Precise identification is paramount for regulatory compliance and database integration.

| Parameter | Identifier / Value |

| Chemical Name | (R)-3-amino-3-(3-bromophenyl)propan-1-ol |

| CAS Number (Free Base) | 1213827-47-4 |

| CAS Number (HCl Salt) | 1213637-86-5 |

| Molecular Formula | C |

| Molecular Weight | 230.10 g/mol |

| PubChem CID | 44891234 (Racemate ref) |

| SMILES | OCCC1=CC=CC(Br)=C1 |

| InChIKey | ITAZYIGUHYEVEU-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |

Synthetic Methodology

To ensure high enantiomeric excess (ee) and reproducibility, the Ellman Sulfinamide method is the preferred protocol over classical resolution. This approach guarantees the (R)-configuration through diastereoselective addition.

Retrosynthetic Logic

The target molecule is a

Protocol: Asymmetric Synthesis via Ellman Auxiliary

Objective: Synthesize (R)-3-amino-3-(3-bromophenyl)propan-1-ol with >98% ee.

Step 1: Formation of Chiral Sulfinimine

-

Reagents: 3-Bromobenzaldehyde, (R)-(+)-2-Methyl-2-propanesulfinamide, Ti(OEt)

(Lewis Acid). -

Procedure:

-

Dissolve 3-bromobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

-

Add Ti(OEt)

(2.0 eq) dropwise under N -

Reflux for 6–12 hours. Monitor by TLC.

-

Quench with brine, filter Ti salts, and concentrate to yield the (R)-N-sulfinyl imine .

-

Step 2: Diastereoselective Reformatsky Reaction

-

Reagents: Ethyl bromoacetate, Zinc dust (activated), THF.

-

Mechanism: The zinc enolate attacks the imine. The bulky tert-butyl group directs the attack to the Re-face, establishing the chiral center.

-

Procedure:

-

Activate Zn dust with TMSCl in THF.

-

Add ethyl bromoacetate dropwise to generate the Reformatsky reagent.

-

Cannulate the sulfinimine solution into the zinc reagent at -78°C.

-

Warm to 0°C and quench with saturated NH

Cl. -

Purify the

-amino ester intermediate via column chromatography.

-

Step 3: Reduction and Deprotection

-

Reagents: LiAlH

(or LiBH -

Procedure:

-

Reduction: Treat the ester with LiAlH

(2.5 eq) in THF at 0°C to reduce the ester to the primary alcohol. -

Deprotection: Treat the resulting sulfinyl amine with 4M HCl in dioxane to cleave the sulfinyl group.

-

Basification: Neutralize with NaOH to liberate the free base (R)-3-amino-3-(3-bromophenyl)propan-1-ol .

-

Reaction Pathway Visualization

The following diagram illustrates the logical flow from starting material to the chiral target.

Caption: Figure 1. Stereoselective synthesis of (R)-3-amino-3-(3-bromophenyl)propan-1-ol using Ellman's auxiliary.

Applications in Drug Discovery

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for:

-

SSRI/SNRI Development: The 3-phenyl-3-aminopropanol motif mimics the pharmacophore of neurotransmitter reuptake inhibitors (e.g., Fluoxetine, Atomoxetine analogs). The bromine atom at the meta-position provides a handle for further cross-coupling reactions (Suzuki-Miyaura) to expand the library diversity.

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<250 Da) and distinct polarity vectors (Amine/Alcohol), it is an ideal fragment for crystallographic screening against CNS targets.

Analytical Characterization Standards

To validate the identity and purity of the synthesized compound, the following analytical criteria must be met:

| Method | Expected Observation |

| 1H NMR (400 MHz, DMSO-d6) | |

| Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA. Expect single peak for (R)-isomer. |

| Mass Spectrometry (ESI) | [M+H]+ = 230.0/232.0 (Characteristic 1:1 Br isotope pattern). |

Safety & Handling (GHS)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

-

References

-

PubChem. 3-Amino-3-(3-bromophenyl)propan-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

- Ellman, J. A., et al.N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 2002.

Sources

An In-depth Technical Guide to the Stability and Storage of Brominated Amino Alcohols

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability profiles and optimal storage conditions for brominated amino alcohols. These compounds are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. Ensuring their stability is paramount to the integrity of research and the quality of the final drug product.

The Critical Role of Stability in Drug Development

The journey of a drug from a laboratory concept to a patient's treatment is a long and intricate process. A crucial aspect of this journey is ensuring the chemical stability of all components, including the active pharmaceutical ingredient (API) and its synthetic intermediates, such as brominated amino alcohols. The stability of a substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[1][2]

Instability can lead to the formation of impurities, which may be inactive, toxic, or possess undesirable pharmacological activity.[3] Therefore, a thorough understanding of the degradation pathways and the factors that influence the stability of brominated amino alcohols is not merely a regulatory requirement but a scientific necessity for developing safe and effective medicines.

Unraveling the Chemical Instability of Brominated Amino Alcohols

Brominated amino alcohols are susceptible to various degradation pathways due to the presence of reactive functional groups: the amino group, the hydroxyl group, and the carbon-bromine bond. The interplay of these groups dictates the molecule's overall stability.

Common Degradation Pathways

-

Hydrolysis: The presence of the amino and hydroxyl groups can influence the susceptibility of the C-Br bond to hydrolysis, particularly under non-neutral pH conditions. In aqueous solutions, the molecule can undergo nucleophilic substitution, replacing the bromine atom with a hydroxyl group, leading to the formation of a diol. The rate of hydrolysis is often pH-dependent.

-

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of various degradation products, including nitroso and nitro compounds. The presence of oxidizing agents, exposure to air (oxygen), and light can accelerate these processes.

-

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to break the C-Br bond, generating free radicals.[4] These radicals can then initiate a cascade of reactions, leading to a complex mixture of degradation products.

-

Thermolysis: Elevated temperatures can promote various degradation reactions, including dehydrobromination (elimination of HBr) to form an alkene, or other complex decomposition pathways. The thermal stability of a compound is a critical parameter for determining appropriate storage and handling temperatures.

Factors Influencing Stability

Several environmental factors can significantly impact the stability of brominated amino alcohols:

-

Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.[1][2]

-

Light: As mentioned, UV and even visible light can induce photolytic degradation.[4]

-

pH: The pH of a solution can profoundly affect the stability of brominated amino alcohols, influencing hydrolysis rates and the ionization state of the amino group.

-

Humidity/Moisture: For solid-state stability, the presence of moisture can facilitate hydrolytic degradation.[1][2]

-

Oxygen: The presence of oxygen can promote oxidative degradation pathways.

Designing and Executing Robust Stability Studies

To thoroughly characterize the stability of a brominated amino alcohol, a series of studies are conducted in line with guidelines from the International Council for Harmonisation (ICH).[1][2][5][6] These studies are essential for establishing a re-test period for the substance and recommending appropriate storage conditions.

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the thermal stability and, if applicable, its sensitivity to moisture over a prolonged period.[2]

-

Long-Term Stability Testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[5]

-

Accelerated Stability Testing: Performed under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (e.g., 6 months) to predict the long-term stability profile.[5]

Forced Degradation (Stress) Studies

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways.[7][8] These studies involve exposing the brominated amino alcohol to conditions more severe than those used in accelerated stability testing.[8]

Key stress conditions include:

-

Acid and Base Hydrolysis: Treatment with acidic and basic solutions to evaluate hydrolytic stability.

-

Oxidation: Exposure to oxidizing agents like hydrogen peroxide.

-

Thermal Stress: Heating at elevated temperatures.

-

Photostability: Exposure to light according to ICH Q1B guidelines.[5][9]

The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying the degradation products.[10]

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: A Representative Forced Degradation Study

Objective: To investigate the degradation of a brominated amino alcohol under various stress conditions.

Materials:

-

Brominated amino alcohol

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H2O2), 3%

-

High-purity water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Buffers for HPLC mobile phase

Procedure:

-

Sample Preparation: Prepare stock solutions of the brominated amino alcohol in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a defined period.

-

Oxidation: Mix the stock solution with 3% H2O2 and keep at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store the solid or solution sample in an oven at a high temperature (e.g., 80°C).

-

Photodegradation: Expose the solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a validated stability-indicating HPLC method.

-

Data Evaluation: Analyze the chromatograms to determine the percentage of degradation and to detect the formation of any degradation products.

Recommended Storage and Handling Conditions

Based on the stability data generated, appropriate storage and handling conditions can be established to ensure the long-term integrity of brominated amino alcohols.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, well-ventilated area.[11] Avoid excessive heat. Specific temperature ranges (e.g., 2-8°C or room temperature) should be determined by stability studies. | To minimize thermally induced degradation. |

| Light | Store in light-resistant containers (e.g., amber glass bottles).[4] Protect from direct sunlight.[12] | To prevent photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. | To prevent oxidative degradation. |

| Container | Use tightly sealed containers made of non-reactive materials (e.g., glass or compatible plastics). | To prevent contamination and exposure to moisture and air. |

| Moisture | Store in a dry place. | To prevent hydrolytic degradation of the solid material. |

Analytical Techniques for Stability Assessment

A crucial component of any stability study is the use of validated, stability-indicating analytical methods that can separate the intact compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for stability testing. A stability-indicating HPLC method should be able to resolve the main peak from all potential degradation product peaks. UV or mass spectrometry (MS) detectors are commonly used.[13]

-

Gas Chromatography (GC): GC can be employed for volatile brominated amino alcohols or their derivatives.[14][15]

-

Mass Spectrometry (MS): When coupled with HPLC or GC, MS is a powerful tool for the identification and structural elucidation of degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of isolated degradation products.

Caption: Analytical Techniques for Stability Assessment.

Conclusion

A comprehensive understanding and proactive management of the stability of brominated amino alcohols are fundamental to successful drug development. By conducting thorough stability studies according to established guidelines, elucidating degradation pathways, and implementing appropriate storage and handling procedures, researchers can ensure the quality, safety, and efficacy of the final pharmaceutical product. This diligent approach not only satisfies regulatory expectations but also upholds the scientific integrity of the drug development process.

References

- ICH Q1 guideline on stability testing of drug substances and drug products - EMA.

- Q1A(R2) Guideline - ICH.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.

- Force Degradation for Pharmaceuticals: A Review - IJSDR.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA).

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- Ich guidelines for stability studies 1 | PPTX - Slideshare.

- Development of forced degradation and stability indicating studies of drugs—A review.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.

- Storage of Halogen [closed] - Chemistry Stack Exchange.

- A Sampling and Analysis Method for Two Amino Alcohols - CDC Stacks.

- Safety data sheet - BASF.

- Amino-alcohols Analysis of amino-alcohols, C - Agilent.

- Analytical Methods for Amino Acids - Shimadzu.

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. biopharminternational.com [biopharminternational.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. acdlabs.com [acdlabs.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 12. download.basf.com [download.basf.com]

- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. agilent.com [agilent.com]

Technical Guide to the Safe Handling of (R)-3-amino-3-(3-bromophenyl)propan-1-ol

Abstract

(R)-3-amino-3-(3-bromophenyl)propan-1-ol is a substituted amino alcohol commonly utilized as a building block in pharmaceutical and chemical research. While invaluable in synthesis, its handling necessitates a thorough understanding of its associated hazards to ensure the safety of laboratory personnel. This guide provides a comprehensive analysis of the key hazards identified through its Safety Data Sheet (SDS) and Globally Harmonized System (GHS) classification. We will delve into the toxicological reasoning behind its classifications, establish field-proven protocols for safe handling and engineering controls, and outline robust emergency procedures. This document is intended for researchers, chemists, and drug development professionals who may handle this compound or structurally similar reagents.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of chemical safety.

-

Chemical Name: (R)-3-amino-3-(3-bromophenyl)propan-1-ol

-

CAS Numbers: 1213827-47-4 (R-isomer specific)[2][3], 787615-13-8 (isomer unspecified)[1]

-

Appearance: Typically an off-white to yellow solid.

| Property | Value | Source |

| Molecular Formula | C9H12BrNO | PubChem[1], BLD Pharm[2] |

| Molecular Weight | 230.10 g/mol | PubChem[1], BLD Pharm[2] |

| Primary CAS No. | 1213827-47-4 | ChemicalBook[3], BLD Pharm[2] |

GHS Hazard Analysis and Toxicological Profile

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. (R)-3-amino-3-(3-bromophenyl)propan-1-ol is classified with the GHS07 pictogram (Exclamation Mark), indicating a series of moderate hazards that require diligent control measures.

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation[1] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed[2][4] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin[2] |

| Acute Toxicity (Inhalation) | H332* | Harmful if inhaled[2] |

*Note: H302, H312, and H332 are listed by some suppliers[2]. Given the potential for harm, it is prudent to adopt handling protocols that account for these more severe classifications.

Mechanistic Insights into Key Hazards

-

Skin Irritation (H315): This classification indicates the compound can cause reversible inflammatory damage to the skin upon contact[5]. The amino group can impart a basic character, while the bromo-aromatic structure can interact with dermal proteins and lipids, disrupting the skin barrier and leading to redness, inflammation, and discomfort.

-

Serious Eye Irritation (H319): Contact with the eyes can produce changes that are more significant than simple irritation but are still fully reversible within a 21-day observation period[6][7][8]. The amine functionality can be particularly damaging to the sensitive tissues of the cornea and conjunctiva, potentially causing opacity or iritis that requires time to heal[8]. This hazard underscores the absolute necessity of proper eye protection.

-

Respiratory Tract Irritation (H335): As a solid, this compound can be hazardous if inhaled as a dust or aerosol. The fine particles can deposit in the upper respiratory tract, causing local irritation, coughing, and shortness of breath[9]. This is classified as a Specific Target Organ Toxicity (STOT) from a single exposure.

Safe Handling and Engineering Controls

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing, handling, and transfer operations involving this compound must be conducted inside a certified chemical fume hood[10][11]. This is the primary control measure to prevent inhalation of dust or aerosols, directly addressing the H335 respiratory hazard[12]. The work should be performed at least six inches from the sash[11].

-

Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

-

Eye and Face Protection: Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory whenever handling the compound[10][13]. When there is a significant risk of splashing (e.g., handling larger quantities or during reactions), a full-face shield should be worn in addition to goggles[12][14].

-

Skin Protection: A flame-resistant lab coat must be worn and fully buttoned. Nitrile gloves (minimum 4-6 mil thickness) should be worn to prevent skin contact[10][14]. Gloves must be inspected for tears or holes before use and should be removed and disposed of properly immediately if contamination is suspected. Never wear contaminated gloves outside the immediate work area[12].

-

Hand Hygiene: Hands must be washed thoroughly with soap and water after handling the chemical, even if gloves were worn[11][12].

Standard Operating Workflow

The following workflow diagram illustrates the critical steps for safely handling (R)-3-amino-3-(3-bromophenyl)propan-1-ol in a laboratory setting.

Caption: Emergency response decision tree for a spill.

Storage and Disposal

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][13] Keep it segregated from incompatible materials such as strong oxidizing agents.

-

Disposal: All waste material, including contaminated gloves, bench paper, and excess reagent, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[9][15]

References

-

Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI. (Source: National Center for Biotechnology Information, URL: [Link])

-

GHS hazard statements - Wikipedia. (Source: Wikipedia, URL: [Link])

-

3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem. (Source: PubChem, URL: [Link])

-

GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (Source: chemsafetypro.com, URL: [Link])

-

Serious Eye Damage / Eye Irritation - Society for Chemical Hazard Communication. (Source: Society for Chemical Hazard Communication, URL: [Link])

-

Assigning hazard categories | Pesticide Registration Toolkit. (Source: Food and Agriculture Organization of the United Nations, URL: [Link])

-

MSDS of (3R)-3-amino-3-phenylpropan-1-ol - Capot Chemical. (Source: Capot Chemical, URL: [Link])

-

Guidelines for Safe Laboratory Practices - NextGen Protocols. (Source: NextGen Protocols, URL: [Link])

-

Safety Guidelines | Organic Chemistry I Lab. (Source: University of Missouri–St. Louis, URL: [Link])

-

Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (Source: National Center for Biotechnology Information, URL: [Link])

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (Source: University of North Carolina at Chapel Hill, URL: [Link])

-

3-Amino-3-(2-chlorophenyl)propan-1-ol - Links. (Source: EPA CompTox Chemicals Dashboard, URL: [Link])

Sources

- 1. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1213827-47-4|(R)-3-Amino-3-(3-bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 3. (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL | 1213827-47-4 [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Assigning hazard categories | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. schc.org [schc.org]

- 9. capotchem.com [capotchem.com]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 11. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]

- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Note: Precision Asymmetric Synthesis of (R)-3-amino-3-(3-bromophenyl)propan-1-ol

Executive Summary

This Application Note details the asymmetric synthesis of (R)-3-amino-3-(3-bromophenyl)propan-1-ol , a critical chiral

We present two distinct protocols tailored to different project phases:

-

Protocol A (Discovery Phase): A de novo asymmetric synthesis using Ellman’s Sulfinamide Auxiliary .[1][2] This method offers the highest stereochemical control (>98% ee) and flexibility for analog generation.[2]

-

Protocol B (Scale-Up Phase): A direct hydride reduction of the corresponding

-amino acid .[1][2] This route is optimized for throughput, safety, and atom economy when the chiral acid precursor is available.[2]

Strategic Analysis & Retrosynthesis

The structural challenge lies in establishing the stereogenic center at the benzylic C3 position while maintaining the integrity of the aryl bromide.[2]

Retrosynthetic Logic

The target can be disconnected via two primary pathways.[2] Path A utilizes a chiral auxiliary to set stereochemistry from an achiral aldehyde.[1][2] Path B relies on the reduction of the carboxylic acid oxidation state, assuming the chiral center is already established (e.g., via enzymatic resolution or chiral pool).[2]

Figure 1: Retrosynthetic disconnection showing the Auxiliary Route (Path A) and the Direct Reduction Route (Path B).[3]

Protocol A: Ellman’s Sulfinamide Approach (Discovery)

Objective: Synthesis of the target with high enantiomeric excess (ee) starting from achiral 3-bromobenzaldehyde.[1][2] Mechanism: The condensation of (R)-tert-butanesulfinamide with the aldehyde yields a chiral sulfinimine.[1] Subsequent diastereoselective addition of an acetate enolate proceeds via a highly ordered Zimmerman-Traxler transition state, transferring chirality to the new C-C bond.

Step 1: Formation of the (R)-N-Sulfinyl Imine[1]

-

Reagents: 3-Bromobenzaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).[1]

Procedure:

-

Charge a flame-dried flask with (R)-tert-butanesulfinamide and 3-bromobenzaldehyde in THF (0.5 M).

-

Add Ti(OEt)₄ dropwise under N₂.[1][2] The Lewis acid activates the carbonyl and acts as a water scavenger, driving the equilibrium.[2]

-

Stir at RT for 12–16 h. Monitor by TLC (EtOAc/Hexanes).[1][2]

-

Quench: Pour into brine with vigorous stirring. The titanium salts will precipitate.[2] Filter through a Celite pad.[2]

-

Purification: Silica gel chromatography.

Step 2: Diastereoselective Reformatsky-Type Addition[1]

-

Reagents: Methyl acetate (solvent/reactant), LiHMDS (Lithium Hexamethyldisilazide), or Zn dust (Reformatsky).[1][2]

-

Preferred Route (Lithium Enolate):

-

Stereochemical Outcome: The use of (R)-sulfinamide typically directs the formation of the (R)-amine stereocenter when using lithium enolates via a six-membered chelated transition state.[1]

-

Note: Verify absolute configuration via optical rotation or chiral HPLC against a standard, as solvent effects can occasionally invert induction sense.[2]

-

Step 3: Reduction to the Amino Alcohol

Procedure:

-

Dissolve the

-amino ester intermediate in THF (0.2 M). -

Add LiBH₄ (2.0 M in THF, 3.0 equiv) at 0°C.

-

Allow to warm to RT and stir for 12 h.

-

Quench: Careful addition of MeOH followed by Rochelle’s salt solution (potassium sodium tartrate) to solubilize boron/aluminum salts.[1][2]

Step 4: Deprotection

-

Procedure: Treat the sulfinamide-alcohol with HCl/Dioxane at RT for 1 h. The N-S bond cleaves, yielding the target amine as the hydrochloride salt.[2]

-

Basification: Neutralize with NaHCO₃ or NaOH (1M) and extract with DCM to obtain the free base.[1][2]

Protocol B: Direct Reduction of -Amino Acid (Scale-Up)

Objective: High-throughput conversion of (R)-3-amino-3-(3-bromophenyl)propanoic acid to the alcohol. Reagent System: NaBH₄ / I₂ (Iodine) system.[1][2][3] Why this system? Unlike LiAlH₄, the NaBH₄/I₂ system generates diborane (B₂H₆) in situ.[1][2] It is safer, easier to handle on a large scale, and highly chemoselective for carboxylic acids in the presence of amides or halides.[2]

Experimental Workflow

| Parameter | Specification | Notes |

| Precursor | (R)-3-amino-3-(3-bromophenyl)propanoic acid | CAS: 517905-85-0.[1][4] Purity >98%. |

| Reducing Agent | NaBH₄ (2.5 equiv) + I₂ (1.0 equiv) | Generates Borane-THF complex in situ.[1][2] |

| Solvent | Anhydrous THF | Moisture content <0.05% is critical.[1][2] |

| Temperature | 0°C (Addition) | Reflux ensures complete reduction of the borane-amine complex.[1][2] |

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Solubilization: Suspend (R)-3-amino-3-(3-bromophenyl)propanoic acid (10 mmol) in anhydrous THF (50 mL). Add NaBH₄ (25 mmol) in one portion. The bath is cooled to 0°C.[2]

-

Activation: Dissolve Iodine (I₂, 10 mmol) in THF (15 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

-

Reduction: Once gas evolution subsides, heat the mixture to reflux for 6–12 hours.

-

Workup (Methanolysis): Cool to RT. Carefully add Methanol (MeOH) dropwise until gas evolution ceases.[1][2] This destroys excess hydride.[1][2]

-

Acid Hydrolysis (Critical): The product forms a stable amine-borane complex.[1][2] To break this, evaporate the solvent, add 20% KOH or 6M HCl, and heat to reflux for 1 hour. (Alkaline hydrolysis is preferred to avoid handling the salt).[2]

-

Extraction: Extract the aqueous layer with DCM (

mL).[1][2] Dry over

Analytical Validation (QC)

To ensure the protocol meets pharmaceutical standards ("self-validating system"), the following Quality Control attributes must be tested.

Enantiomeric Excess (ee) Determination[1]

-

Column: Daicel Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

-

Criteria: Target ee > 98%.

Chemical Purity

-

Gradient: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1][2] 5% to 95% ACN over 20 min.

-

Impurity Watch:

Process Flow Diagram (Protocol A)

Figure 2: Step-by-step workflow for the Ellman Sulfinamide protocol.

Safety & Handling

-

Lithium Aluminum Hydride / LiBH₄: Reacts violently with water.[1][2] Use only in dry solvents under inert atmosphere.[2]

-

Residue Analysis: Ensure removal of Titanium (Protocol A) and Boron (Protocol B)[1] residues to <10 ppm if used for biological assays.[2]

References

-

Ellman, J. A., et al. (2010).[2] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.[2]

-

McKennon, M. J., Meyers, A. I., et al. (1993).[2] "A convenient reduction of amino acids and their derivatives."[2][3] The Journal of Organic Chemistry, 58(13), 3568–3571.[2]

-

Tang, T. P., & Ellman, J. A. (1999).[2] "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Addition Reactions." The Journal of Organic Chemistry, 64(1), 12–13.[2]

-

PubChem Compound Summary. (2025). "3-Amino-3-(3-bromophenyl)propan-1-ol."[1][2][5][6] National Center for Biotechnology Information.[1][2]

-

ChemicalBook. (2025).[1][2] "(R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL Properties and Safety."

Sources

- 1. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. jocpr.com [jocpr.com]

- 4. Fmoc-(R)-3-amino-3-(3-bromophenyl)propionic acid | CAS 517905-85-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL | 1213827-47-4 [chemicalbook.com]

- 6. 1213827-47-4|(R)-3-Amino-3-(3-bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

Application Note: High-Fidelity Reductive Amination of (R)-3-amino-3-(3-bromophenyl)propan-1-ol

Introduction & Strategic Analysis

(R)-3-amino-3-(3-bromophenyl)propan-1-ol (CAS: 1213827-47-4) is a high-value chiral building block, primarily utilized in the synthesis of serotonin reuptake inhibitors (SSRIs) and structural analogs of Zimelidine . Its structural integrity relies on two critical features: the (R)-configured benzylic amine and the 3-bromophenyl moiety .

The Chemoselectivity Challenge

This scaffold presents a competitive nucleophile landscape. The primary amine (

-

O-Alkylation: Rare under reductive amination conditions but possible with highly electrophilic alkyl halides.

-

1,3-Oxazine Formation: When reacting with formaldehyde (for methylation), there is a high risk of intramolecular cyclization to form tetrahydro-1,3-oxazines rather than the desired

-dimethyl product.

The Halogen Compatibility Rule

CRITICAL WARNING: The 3-bromophenyl group is susceptible to hydrodehalogenation (loss of bromine) under catalytic hydrogenation conditions.

-

FORBIDDEN:

or -

RECOMMENDED: Hydride donors such as Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (

).

Mechanistic Pathway & Decision Matrix

The following diagram outlines the reaction logic. We prioritize Sodium Triacetoxyborohydride (STAB) for its mildness, which preserves the benzylic stereocenter and prevents dehalogenation.

Figure 1: Decision matrix for reagent selection based on carbonyl substrate type.

Experimental Protocols

Protocol A: Standard Mono-Alkylation (Aldehydes)

System: Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). Best For: Synthesis of secondary amines using aliphatic or aromatic aldehydes.

Rationale: STAB is less toxic than cyanoborohydride and does not reduce aldehydes/ketones significantly at neutral pH, allowing for "Direct Reductive Amination" (one-pot).

Materials

-

(R)-3-amino-3-(3-bromophenyl)propan-1-ol (1.0 equiv)

-

Aldehyde (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure

-

Imine Formation: In a dry flask under nitrogen, dissolve the amino-alcohol (1.0 equiv) in DCE (

concentration). -

Add the aldehyde (1.1 equiv).

-

Optimization: If the aldehyde is aromatic or sterically hindered, add AcOH (1.0 equiv) and stir for 30–60 minutes at Room Temperature (RT) to promote imine formation.

-

Reduction: Cool the mixture to

(optional, but recommended for stereoconservation). Add STAB (1.4 equiv) in one portion. -

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for disappearance of imine mass).

-

Quench: Quench by adding saturated aqueous

. Stir vigorously for 15 minutes to decompose borate complexes. -

Workup: Extract with DCM (

). Wash combined organics with brine. Dry over -

Purification: Flash chromatography (DCM/MeOH/

gradient).

Protocol B: Hindered Ketone Alkylation (Titanium Method)

System: Titanium(IV) Isopropoxide [

Rationale: Ketones condense slowly with amines.

Materials

-

(R)-3-amino-3-(3-bromophenyl)propan-1-ol (1.0 equiv)

-

Ketone (1.1 – 1.5 equiv)

-

Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)

-

Sodium Borohydride (

) (1.5 equiv) -

Solvent: THF (Anhydrous) or Methanol (for the reduction step)

Step-by-Step Procedure

-

Complexation: In a dry flask under nitrogen, mix the amino-alcohol and ketone in neat

(if liquid) or in minimal THF. -

Stirring: Stir at RT for 6–12 hours. The solution often turns slightly yellow/orange, indicating titanium-imine complex formation.

-

Dilution: Dilute the mixture with absolute ethanol or methanol.

-

Reduction: Cool to

. Carefully add -

Quench (Critical): Add

or water. A heavy white precipitate ( -

Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate and partition between EtOAc and water.

Protocol C: Zimelidine-Type -Dimethylation

System: Aqueous Formaldehyde (37%) + STAB. Best For: Converting the primary amine to the tertiary dimethylamine.

Rationale: Traditional Eschweiler-Clarke (Formic acid/Formaldehyde @

Materials

-

(R)-3-amino-3-(3-bromophenyl)propan-1-ol (1.0 equiv)

-

Formaldehyde (37% aq. solution) (3.0 – 5.0 equiv)

-

STAB (3.0 equiv)

-

Solvent: Acetonitrile (MeCN) or MeOH

Step-by-Step Procedure

-

Mixing: Dissolve the amine in MeCN.

-

Aldehyde Addition: Add aqueous formaldehyde (5.0 equiv). Stir for 10 minutes.

-

Reduction: Add STAB (3.0 equiv) in portions.

-

Monitoring: The reaction is usually rapid (< 2 hours). Monitor for the disappearance of both the starting material and the mono-methyl intermediate.

-

pH Adjustment: If the reaction stalls, ensure the pH is not too basic (from the amine). Acetic acid can be added to adjust pH to ~5–6.

Troubleshooting & Data Summary

Solvent & Reagent Compatibility Table

| Component | Recommendation | Notes |

| Solvent | DCE, THF, MeCN | DCE is optimal for STAB.[2] MeOH is acceptable but consumes STAB slowly. |

| Reductant | STAB, | Avoid |

| Temperature | Heat ( | |

| Base | None or | Only use base if the starting amine is a salt (e.g., HCl salt). |

Common Failure Modes

-

De-bromination: Caused by using Catalytic Hydrogenation. Solution: Switch to Borohydride reagents.[1][3]

-

Low Yield (Ketones): Steric hindrance prevents imine formation. Solution: Use Protocol B (Titanium).

-

Cyclization (Oxazine): Occurs with formaldehyde at high heat. Solution: Use Protocol C (Low temp, STAB).

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

-

Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3] Link

-

ChemicalBook. (2024). "(R)-3-Amino-3-(3-bromophenyl)propan-1-ol Product Properties." ChemicalBook Registry. Link

Sources

Navigating the Chemical Landscape: A Guide to Functionalizing the Alcohol Moiety of (R)-3-amino-3-(3-bromophenyl)propan-1-ol

Abstract

(R)-3-amino-3-(3-bromophenyl)propan-1-ol is a chiral β-amino alcohol, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] The strategic functionalization of its primary alcohol group, while preserving the integrity of the existing chiral amine and the bromophenyl ring, is crucial for synthesizing a diverse array of derivatives for structure-activity relationship (SAR) studies. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective modification of this primary alcohol. We will explore key transformations including oxidation, esterification, and conversion to leaving groups, with a focus on chemoselectivity and stereochemical retention. Detailed, field-tested protocols are provided, underpinned by mechanistic rationale to empower the user to make informed experimental choices.

Introduction: The Strategic Importance of the Hydroxyl Group

The primary alcohol of (R)-3-amino-3-(3-bromophenyl)propan-1-ol serves as a versatile synthetic handle. Its conversion to other functional groups allows for the modulation of critical physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Furthermore, it can act as a key anchoring point for the introduction of various pharmacophoric elements or for conjugation to other molecular entities. The primary challenge in the chemical manipulation of this substrate lies in achieving high chemoselectivity, given the presence of a nucleophilic amino group and an aryl bromide that could potentially participate in side reactions under certain conditions. This guide will address these challenges by presenting robust and selective methodologies.

Oxidation of the Primary Alcohol to an Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde, (R)-3-amino-3-(3-bromophenyl)propanal, provides a valuable intermediate for further elaboration, such as reductive amination or Wittig reactions. A key consideration is to prevent over-oxidation to the carboxylic acid and to avoid reactions with the amine.

Swern Oxidation: A Mild and Reliable Method

The Swern oxidation is a well-established and highly effective method for the oxidation of primary alcohols to aldehydes under mild, metal-free conditions.[3][4] This reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine (Et₃N).[5] The low reaction temperatures, typically -78 °C, are crucial for the stability of the reactive intermediates and for minimizing side reactions.[5][6]

Causality Behind Experimental Choices:

-

Oxalyl Chloride: Chosen for its high reactivity with DMSO to form the active electrophilic species, the chlorodimethylsulfonium ion.[6]

-

DMSO: Acts as the terminal oxidant.

-

Triethylamine (Et₃N): A hindered non-nucleophilic base that facilitates the final elimination step to form the aldehyde without competing in nucleophilic side reactions.[5]

-

Low Temperature (-78 °C): Essential to control the exothermic reaction between DMSO and oxalyl chloride and to prevent the decomposition of the reactive intermediates.[5][6]

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol and the appearance of the less polar aldehyde product. The absence of a carboxylic acid byproduct should be confirmed by LC-MS analysis of the crude reaction mixture.

Experimental Protocol: Swern Oxidation

Materials:

-

(R)-3-amino-3-(3-bromophenyl)propan-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (~0.2 M relative to the alcohol).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred DCM.

-

In a separate flask, dissolve DMSO (3.0 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes at -78 °C.

-

Dissolve the (R)-3-amino-3-(3-bromophenyl)propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Stir for 45 minutes at -78 °C.

-

Add triethylamine (6.0 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aldehyde can be purified by flash column chromatography on silica gel.

TEMPO-Mediated Oxidation: A Catalytic Alternative

For a more atom-economical and scalable process, a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation offers an excellent alternative. This method uses a catalytic amount of TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl).[7] This system is highly selective for primary alcohols and can be performed under mild biphasic conditions.[7][8]

Key Considerations:

-

pH control: Maintaining the pH of the aqueous phase around 8.6 is crucial for optimal reactivity and selectivity.[7]

-

Phase-transfer catalyst: The addition of a phase-transfer catalyst, like tetrabutylammonium chloride (TBACl), can enhance the reaction rate.[8]

Esterification of the Primary Alcohol

Esterification is a fundamental transformation for modifying the properties of the parent molecule. The presence of the amine group necessitates careful selection of coupling reagents to avoid competitive N-acylation.

Steglich Esterification: Mild Conditions for Amine-Containing Substrates

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild conditions, using a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9] This method is particularly well-suited for substrates with sensitive functional groups.

Causality Behind Experimental Choices:

-

DCC/DIC: Activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

-

DMAP: Acts as an acyl transfer catalyst, accelerating the reaction and suppressing the formation of N-acylurea byproducts.[9]

-

Anhydrous Conditions: Essential to prevent the hydrolysis of the carbodiimide and the activated carboxylic acid intermediate.

Self-Validating System: The formation of the dicyclohexylurea (DCU) or diisopropylurea byproduct serves as a visual indicator of reaction progress, as it precipitates from many common organic solvents. Complete consumption of the starting alcohol and carboxylic acid can be monitored by TLC or LC-MS.

Experimental Protocol: Steglich Esterification

Materials:

-

(R)-3-amino-3-(3-bromophenyl)propan-1-ol

-

Carboxylic acid of choice

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the (R)-3-amino-3-(3-bromophenyl)propan-1-ol (1.0 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC or DIC (1.2 equivalents) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter off the precipitated urea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude ester by flash chromatography.

Conversion of the Alcohol to a Leaving Group for Nucleophilic Substitution

Transforming the hydroxyl group into a good leaving group, such as a tosylate or mesylate, opens up avenues for a wide range of nucleophilic substitution reactions to introduce diverse functionalities, including azides, halides, and thiols.[10][11]

Tosylation of the Primary Alcohol

Tosylation of the primary alcohol can be achieved using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and reaction conditions is critical to prevent side reactions with the amine.

Causality Behind Experimental Choices:

-

p-Toluenesulfonyl Chloride (TsCl): A common and effective reagent for converting alcohols into excellent leaving groups.

-

Pyridine or Triethylamine: Acts as a base to neutralize the HCl generated during the reaction.[12]

-

Dichloromethane (DCM): A common solvent for this transformation.

Self-Validating System: The progress of the reaction can be followed by TLC, observing the disappearance of the polar alcohol and the appearance of the more nonpolar tosylate. Successful formation of the tosylate can be confirmed by ¹H NMR, looking for the characteristic signals of the tosyl group.

Experimental Protocol: Tosylation

Materials:

-

(R)-3-amino-3-(3-bromophenyl)propan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the (R)-3-amino-3-(3-bromophenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (1.5 equivalents).

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by flash chromatography.

Mitsunobu Reaction: A Versatile Tool for Functional Group Interconversion

The Mitsunobu reaction is a powerful method for the conversion of primary and secondary alcohols to a variety of other functional groups with inversion of stereochemistry, although for a primary alcohol, stereochemistry is not a concern.[13][14][15] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[13][14]

Causality Behind Experimental Choices:

-

Triphenylphosphine (PPh₃) and DEAD/DIAD: These reagents combine to form a phosphonium intermediate that activates the alcohol's oxygen, turning it into a good leaving group.[15]

-

Acidic Nucleophile: The reaction generally works best with nucleophiles that have a pKa less than 13.[13]

Self-Validating System: The disappearance of the starting alcohol and the formation of the new, less polar product can be monitored by TLC. The formation of triphenylphosphine oxide and the hydrazine byproduct are also indicative of a successful reaction.

Experimental Protocol: Mitsunobu Reaction

Materials:

-

(R)-3-amino-3-(3-bromophenyl)propan-1-ol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Nucleophile of choice (e.g., a carboxylic acid for esterification, hydrazoic acid for azidation)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the (R)-3-amino-3-(3-bromophenyl)propan-1-ol (1.0 equivalent), triphenylphosphine (1.5 equivalents), and the nucleophile (1.5 equivalents) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Summary of Key Transformations and Conditions

| Transformation | Reagents | Key Conditions | Expected Outcome |

| Oxidation | Oxalyl chloride, DMSO, Et₃N | Anhydrous DCM, -78 °C to RT | Aldehyde |

| Esterification | Carboxylic acid, DCC/DIC, DMAP | Anhydrous DCM or THF, 0 °C to RT | Ester |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine/Et₃N | Anhydrous DCM, 0 °C to RT | Tosylate |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile | Anhydrous THF, 0 °C to RT | Functional group from nucleophile |

Visualizing the Synthetic Pathways

Caption: Synthetic routes for the functionalization of the primary alcohol.

Conclusion

The selective functionalization of the primary alcohol in (R)-3-amino-3-(3-bromophenyl)propan-1-ol is a critical step in the synthesis of novel derivatives for drug discovery. This application note has provided a detailed overview of robust and chemoselective methods for oxidation, esterification, and conversion to leaving groups. The provided protocols, along with the rationale behind the experimental choices, are intended to serve as a valuable resource for researchers in the field. By understanding the underlying principles of these transformations, scientists can confidently navigate the synthetic challenges and efficiently generate diverse compound libraries for biological evaluation.

References

-

Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Available at: [Link]

- Synthesis method of derivative of chiral Beta-amino-alcohol and part of final products thereof.

-

Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC. Available at: [Link]

-

Alcohols to Amines - Chemistry Steps. Available at: [Link]

-

A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Available at: [Link]

-

Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - ResearchGate. Available at: [Link]

-

Mitsunobu reaction - Wikipedia. Available at: [Link]

-

Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediat. Available at: [Link]

-

Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis - uu .diva. Available at: [Link]

-

How do you create primary amines from alcohols? - Chemistry Stack Exchange. Available at: [Link]

-

Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Amines to Alcohols - Chemistry Steps. Available at: [Link]

-

Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC. Available at: [Link]

-

Swern oxidation - Grokipedia. Available at: [Link]

-

Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. Available at: [Link]

-

Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Available at: [Link]

-

β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Mitsunobu Reaction. Available at: [Link]

-

Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Available at: [Link]

-

New Odorless Protocols for the Swern and Corey—Kim Oxidations - ResearchGate. Available at: [Link]

-

One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. Available at: [Link]

-

Oxidation of Alcohols to Aldehydes and Ketones - download. Available at: [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION - Rsc.org. Available at: [Link]

-

Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC. Available at: [Link]

-

oxidation of alcohols - Chemguide. Available at: [Link]

-

Amination of primary alcohols with secondary amines under borrowing hydrogen conditions. Available at: [Link]

-

Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC - NIH. Available at: [Link]

-

Substitution and Elimination Reactions of Amines - Chemistry LibreTexts. Available at: [Link]

-

Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - Organic Chemistry Portal. Available at: [Link]

-

Leaving Group Conversions - Using HX Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available at: [Link]

-

Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

-

Selective protection of alcohol over amine : r/Chempros - Reddit. Available at: [Link]

-

For a molecule with both alcohol and secondary amine groups, how can I selectively form an ester bond with a carboxylic acid without Boc- protection? | ResearchGate. Available at: [Link]

-

Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Available at: [Link]

-

Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

-

Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available at: [Link]

-

Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed. Available at: [Link]

- KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents.

-

Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. Available at: [Link]